Product packaging for Boc-3-(3-quinolyl)-DL-Ala-OH(Cat. No.:CAS No. 1100747-96-3)

Boc-3-(3-quinolyl)-DL-Ala-OH

Cat. No.: B3081319
CAS No.: 1100747-96-3
M. Wt: 316.35 g/mol
InChI Key: ZJIPRFVJGMPMPL-UHFFFAOYSA-N
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Description

Significance of Modified Amino Acids in Chemical Biology and Organic Synthesis

The incorporation of non-natural amino acids into peptides and proteins is a powerful tool for creating novel biomolecules with enhanced or entirely new functions. rsc.orgfrontiersin.org Unlike their natural counterparts, which offer a limited chemical repertoire, NNAAs introduce a vast diversity of structures and functionalities. portlandpress.com This expansion of the chemical space allows for the development of proteins with improved stability, altered catalytic activity, and unique physicochemical properties. rsc.orgmdpi.com

In chemical biology, modified amino acids serve as probes to study protein structure, function, and interactions. rsc.orgfrontiersin.org For example, the site-specific incorporation of NNAAs with unique reactive groups enables precise protein labeling, bioconjugation, and the mapping of protein-protein interactions. frontiersin.orgmdpi.com This has led to advancements in areas such as antibody-drug conjugates and peptide-based imaging. rsc.org

In organic synthesis, NNAAs are valuable chiral building blocks and molecular scaffolds for constructing complex molecules and combinatorial libraries. rsc.orgnih.gov They are crucial in the synthesis of peptidomimetics—compounds that mimic the structure and function of natural peptides but often exhibit improved pharmacological properties, such as enhanced stability against enzymatic degradation, better bioavailability, and increased potency. nih.gov Photocatalysis has also emerged as a mild and effective method for modifying amino acids, expanding the toolbox for creating novel derivatives under physiologically compatible conditions. rsc.org

Overview of Quinolylalanine Derivatives

Quinolylalanine derivatives are a class of non-natural amino acids that incorporate a quinoline (B57606) ring system. Quinoline is a nitrogen-containing heterocyclic aromatic compound that is a key structural component in many pharmacologically active molecules. frontiersin.org The attachment of a quinoline moiety to the alanine (B10760859) backbone, as seen in quinolylalanine, confers unique steric and electronic properties to the amino acid.

These derivatives are of significant interest in medicinal chemistry due to the diverse biological activities associated with the quinoline scaffold, which has been identified in numerous approved drugs. frontiersin.orgnih.govmdpi.com The functionalization of the quinoline ring at different positions can modulate the pharmacological profile of its derivatives. frontiersin.org Consequently, quinolylalanine derivatives are utilized as building blocks in the synthesis of novel peptides and peptidomimetics with potential therapeutic applications. chemimpex.com

Quinolylalanine derivatives belong to the broader family of aromatic amino acid analogs. Natural aromatic amino acids like phenylalanine, tyrosine, and tryptophan are often used as intrinsic fluorescent probes, but their optical properties can be limited. rsc.org Synthetic analogs are designed to expand upon these properties and introduce new functionalities.

Aromatic amino acid analogs are crucial for studying enzyme mechanisms, particularly for enzymes that process aromatic substrates, such as aromatic amino acid aminotransferases. mdpi.com By using analogs as competitive inhibitors or substrates, researchers can gain insight into the adaptability of enzyme active sites. mdpi.com The quinoline group in quinolylalanine, being a fused aromatic system, is significantly larger and has a different electronic distribution compared to the phenyl or indole (B1671886) rings of natural aromatic amino acids. This structural difference makes it a valuable tool for probing steric and electronic constraints within enzyme active sites and protein binding pockets. portlandpress.com

The tert-butyloxycarbonyl (Boc) group is an essential protecting group for the amino function in amino acids, particularly in peptide synthesis. americanpeptidesociety.orgmasterorganicchemistry.com The Boc protecting group strategy is a cornerstone of both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. iris-biotech.deslideshare.net Its primary role is to prevent the nucleophilic amino group of an amino acid from engaging in unwanted side reactions during the formation of a peptide bond. americanpeptidesociety.orgiris-biotech.de

The Boc group is characterized by its stability under a range of conditions but its lability to acids. americanpeptidesociety.org It is typically removed using a moderately strong acid, such as trifluoroacetic acid (TFA), which cleaves the Boc group to liberate the free amine, allowing the peptide chain to be elongated by coupling with the next amino acid. masterorganicchemistry.com This strategy allows for the sequential and controlled assembly of amino acids into a defined peptide sequence. iris-biotech.de

While the Fmoc (fluorenylmethyloxycarbonyl) strategy, which uses a base-labile protecting group, has become more common in automated synthesis due to its milder deprotection conditions, the Boc strategy remains indispensable in specific applications. americanpeptidesociety.orgiris-biotech.de It is often favored for the synthesis of short peptides or for sequences that are prone to side reactions under the basic conditions of Fmoc deprotection. americanpeptidesociety.org The use of the Boc group in a compound like Boc-3-(3-quinolyl)-DL-Ala-OH makes it a stable, ready-to-use building block for incorporation into peptide chains. chemimpex.com

Detailed Research Findings

This compound is a derivative of the non-natural amino acid 3-(3-quinolyl)alanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound serves as a key synthetic intermediate and building block in medicinal chemistry and peptide research.

Chemical Properties of this compound

The key physical and chemical properties of the compound are summarized in the table below.

PropertyValueSource
CAS Number 1100747-96-3 ambeed.com
Molecular Formula C17H20N2O4 ambeed.com
Molecular Weight 316.35 g/mol ambeed.com
Appearance White Powder chemimpex.com
SMILES Code O=C(O)C(NC(OC(C)(C)C)=O)CC1=CC2=CC=CC=C2N=C1 ambeed.com

Role in Synthesis

The primary application of this compound is as a specialized building block in organic synthesis, particularly for creating peptides and peptidomimetics with unique structural features. chemimpex.com The presence of the quinoline moiety can impart specific biological activities or conformational constraints to the resulting peptide. chemimpex.com

The synthesis of peptides using this building block follows the standard protocols of peptide chemistry. The Boc group ensures that the amino functionality is masked, allowing the carboxylic acid group to be activated and coupled with the free amino group of another amino acid or a growing peptide chain. masterorganicchemistry.com After the coupling reaction, the Boc group can be selectively removed under acidic conditions to allow for further chain elongation. americanpeptidesociety.orgmasterorganicchemistry.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20N2O4 B3081319 Boc-3-(3-quinolyl)-DL-Ala-OH CAS No. 1100747-96-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-3-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)9-11-8-12-6-4-5-7-13(12)18-10-11/h4-8,10,14H,9H2,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIPRFVJGMPMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2N=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Boc 3 3 Quinolyl Dl Ala Oh and Analogs

Established Synthetic Pathways

Traditional synthetic routes to Boc-3-(3-quinolyl)-DL-Ala-OH and its analogs rely on well-established chemical transformations. These methods are characterized by their reliability and the use of readily available starting materials to construct the target molecule step-by-step.

Condensation Reactions with Quinoline (B57606) Precursors

A primary strategy for synthesizing the quinolinyl-alanine scaffold involves the condensation of a suitable quinoline precursor with an alanine (B10760859) synthon. sjofsciences.com A notable example is the reaction between a halogenated quinoline derivative and a malonate ester. sjofsciences.comsjofsciences.com Specifically, the synthesis can be initiated from 2-chloro-3-chloromethylquinoline. sjofsciences.com This precursor undergoes a condensation reaction with diethyl acetamidomalonate, where the malonate anion acts as a nucleophile, displacing the benzylic chloride to form a new carbon-carbon bond. sjofsciences.com

The reaction is typically performed in an aprotic polar solvent like dimethylformamide (DMF) with a strong base such as sodium hydride (NaH) to deprotonate the malonate. sjofsciences.com Initial attempts using sodium ethoxide in ethanol (B145695) resulted in lower yields and the formation of side products from intramolecular cyclization. sjofsciences.com The use of DMF and NaH, however, leads to a high yield of the desired condensation product, diethyl 2-acetylamino-2-(2-chloro-3-quinolinylmethyl)propanedioate. sjofsciences.com This intermediate contains the complete carbon skeleton required for the target amino acid.

Malonate-Based Approaches for β-Substituted Alanines

The malonate synthesis is a versatile and widely used method for preparing α-amino acids, including β-substituted alanines like 3-(3-quinolyl)-DL-alanine. sjofsciences.com This approach utilizes diethyl malonate or its derivatives, such as diethyl acetamidomalonate, as a key building block. sjofsciences.comnih.gov The acidic α-hydrogen of the malonate can be easily removed by a base, generating a stabilized carbanion that can react with various electrophiles. sjofsciences.com

In the synthesis of β-(3-quinolinyl)-alanine, the electrophile is a quinolinylmethyl halide, for instance, 3-chloromethyl-2-chloroquinoline. sjofsciences.com The condensation yields a substituted malonate ester which serves as a direct precursor to the final amino acid. sjofsciences.com Following the key C-C bond formation, the resulting diethyl 2-acetamido-2-(3-quinolinylmethyl)-malonate intermediate undergoes subsequent transformations, including hydrolysis and decarboxylation, to yield the desired β-(3-quinolinyl)-alanine. sjofsciences.com This malonate-based strategy is also employed for synthesizing other β-aryl alanines, such as β-(3-pyridyl)-DL-alanine and β-(3-benzo[b]thienyl)-DL-alanine. nih.gov

Table 1: Malonate Condensation Reaction Details

Reactant 1Reactant 2BaseSolventProductRef
2-chloro-3-chloromethylquinolineDiethyl acetamidomalonateSodium Hydride (NaH)Dimethylformamide (DMF)Diethyl 2-acetylamino-2-(2-chloro-3-quinolinylmethyl)propanedioate sjofsciences.com
Arylmethyl halidesDiethyl acetamidomalonateNot specifiedNot specifiedDL-arylamino acid ethyl ester derivatives nih.gov

Strategic Introduction of the Boc Protecting Group

The final step in synthesizing this compound is the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The Boc group is favored in peptide synthesis due to its stability under various conditions and its facile removal under mild acidic conditions, such as with trifluoroacetic acid (TFA). highfine.com

The standard procedure for introducing the Boc group involves reacting the free amino acid, 3-(3-quinolyl)-DL-alanine, with di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride) in the presence of a base. nih.govhighfine.com The reaction is often carried out in a mixed solvent system, such as dioxane and water, with a base like sodium hydroxide (B78521), sodium bicarbonate, or potassium carbonate to facilitate the reaction. highfine.comchemicalbook.com The base deprotonates the amino group, increasing its nucleophilicity towards the Boc anhydride. For amino acids sensitive to water, anhydrous conditions using triethylamine (B128534) (TEA) in methanol (B129727) or DMF can be employed. highfine.com After the reaction, the pH is adjusted to acidic, and the N-Boc protected amino acid can be extracted. chemicalbook.com This method is broadly applicable and has been used to convert various D-amino acids into their corresponding D-Boc derivatives. nih.gov

Table 2: Conditions for Boc-Protection of Amino Acids

Amino AcidReagentBaseSolvent SystemRef
General AminesDi-tert-butyl dicarbonate (Boc₂O)NaOH or NaHCO₃Dioxane/Water highfine.com
3-(3-pyridyl)-(S)-alanineDi-tert-butyl dicarbonate (Boc₂O)Potassium carbonate1,4-Dioxane/Water chemicalbook.com
D-amino acidsDi-tert-butyl dicarbonate (Boc₂O)Sodium hydroxidetert-Butyl alcohol/Water nih.gov

Advanced and Emerging Synthetic Techniques

While established pathways are robust, research continues into more efficient and versatile synthetic methods. Advanced techniques, particularly those involving transition metal catalysis, offer novel ways to construct and functionalize the quinoline core, providing more direct access to complex analogs.

Transition Metal-Catalyzed Functionalizations

Transition-metal-catalyzed reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govnih.gov These methods, particularly C-H activation and cross-coupling reactions, are increasingly applied to the synthesis of functionalized quinolines. nih.govrsc.org

Palladium catalysis plays a significant role in both the established and emerging syntheses related to quinoline derivatives. In a more traditional application, a palladium-on-charcoal (Pd/C) catalyst is used for the reductive dehalogenation of the diethyl 2-acetylamino-2-(2-chloro-3-quinolinylmethyl)propanedioate intermediate. sjofsciences.comsjofsciences.com This step, using ammonium (B1175870) formate (B1220265) as a hydrogen source, removes the chloro group at the 2-position of the quinoline ring to yield diethyl 2-acetamido-2-(3-quinolinylmethyl)-malonate. sjofsciences.com

More advanced palladium-catalyzed methods offer direct routes to functionalized quinolines. The Suzuki cross-coupling reaction, for example, can be used to form quinolyl derivatives by coupling quinolylboronic acids with appropriate partners. researchgate.net Furthermore, palladium-catalyzed C-H activation provides a powerful strategy for the direct functionalization of the quinoline ring system, avoiding the need for pre-functionalized starting materials. nih.govnih.gov Palladium catalysts have also been used for the synthesis of polysubstituted quinolines from 2-amino aromatic ketones and alkynes, and from aryl allyl alcohols and anilines, showcasing the versatility of palladium in constructing the quinoline scaffold itself. rsc.orgrsc.org These advanced methods represent the forefront of synthetic strategies for accessing diverse quinoline-containing compounds. nih.gov

C-H Activation Strategies in Quinolylalanine Synthesis

Transition metal-catalyzed carbon-hydrogen (C-H) activation has become a powerful tool for the synthesis of functionalized quinolines, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govchemrxiv.org This strategy relies on a metal catalyst to selectively cleave a C-H bond on the quinoline ring and replace it with a new carbon-carbon or carbon-heteroatom bond, providing a direct route to quinoline derivatives that can be precursors to quinolylalanines. nih.govumich.edu

The general mechanism involves the coordination of a transition metal (commonly palladium, rhodium, or iridium) to the Lewis basic nitrogen atom of the quinoline. nih.govsigmaaldrich.com This coordination directs the catalyst to a specific C-H bond, most often at the C2 or C8 position, facilitating its cleavage in a step known as metalation-deprotonation. nih.gov The resulting organometallic intermediate can then react with a suitable coupling partner to form the desired functionalized quinoline.

While C2 and C8 functionalizations are more common due to favorable chelation, achieving functionalization at the C3 position, as required for 3-quinolylalanine, presents a greater challenge and often requires specific catalytic systems or substrate modifications. Research has focused on overcoming these regioselectivity challenges. For instance, palladium-catalyzed Heck reactions have been developed to couple an amino acid-derived vinyl group with 3-bromoquinoline, providing a pathway to the desired homologues of (3-quinolyl)-alanine in good yield and with high optical purity. researchgate.net This method, while not a direct C-H activation of the final quinoline ring, represents a strategic bond formation at the C3 position.

Further advancements in catalyst design are aimed at achieving predictable site-selectivity for C-H activation across various positions on the quinoline scaffold. nih.gov The development of catalysts that can override the innate reactivity of the quinoline ring would enable the direct synthesis of C3-functionalized quinolines from simple precursors, significantly streamlining the production of amino acids like this compound.

Table 1: Overview of C-H Activation Approaches for Quinoline Functionalization

Catalyst SystemTypical PositionCoupling PartnerStrategic Advantage
Palladium (Pd)C2Unactivated arenesDouble C-H activation process. nih.gov
Rhodium (Rh)C2-Utilizes commercially available, air-stable catalysts. nih.gov
Nickel (Ni) / Lewis Acid-AlkynesIn situ activation of the heterocycle via Lewis acid coordination. nih.gov
Palladium (Pd)C3Amino acid-derived vinyl unitAccesses C3-substituted quinolyl-alanines via Heck reaction with 3-bromoquinoline. researchgate.net

Multicomponent Reactions for Quinoline Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements from all starting materials, offer a highly efficient strategy for assembling complex heterocyclic scaffolds like quinoline. dovepress.comnih.gov These reactions are prized for their operational simplicity, atom economy, and ability to rapidly generate molecular diversity. dovepress.com Several classic and modern MCRs are employed to construct the quinoline core, which can be designed to already contain or be easily converted to the desired alanine side chain.

Notable MCRs for quinoline synthesis include:

Povarov Reaction: This aza-Diels-Alder reaction typically involves an aniline, an aldehyde, and an activated alkene to form a tetrahydroquinoline, which can then be oxidized to the corresponding quinoline. mdpi.com By using components with appropriate functional groups, this reaction can be adapted to produce quinoline-based amino acid precursors. Chiral phosphoric acids have been successfully used as catalysts for enantioselective three-component Povarov reactions to yield scaffolds in high enantiomeric excess. mdpi.com

Doebner–von Miller Reaction: This reaction synthesizes quinolines from an α,β-unsaturated carbonyl compound and an aniline. The mechanism is complex but allows for the formation of a wide range of substituted quinolines. nih.gov

Friedländer Annulation: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, directly yielding the quinoline ring system. nih.gov

Combes Reaction: Aniline is reacted with a β-diketone under acidic conditions to produce the quinoline scaffold. nih.gov

These MCRs provide a convergent approach to the quinoline core of unnatural amino acids. semanticscholar.org For example, a three-component cyclization of pyridinecarbaldehydes, anilines, and enol ethers can generate highly substituted quinolines in a single step. nih.gov The strategic selection of starting materials is crucial for incorporating the necessary functionality for the subsequent elaboration into the final Boc-protected amino acid.

Table 2: Selected Multicomponent Reactions for Quinoline Synthesis

Reaction NameKey ReactantsCatalyst/ConditionsResulting Scaffold
Povarov ReactionAniline, Aldehyde, Activated AlkeneLewis or Brønsted Acid (e.g., Sc(OTf)₃, Chiral Phosphoric Acid) mdpi.comnih.govTetrahydroquinoline/Quinoline mdpi.com
Doebner-von MillerAniline, α,β-Unsaturated CarbonylAcid-catalyzedSubstituted Quinoline nih.gov
Friedländer Annulation2-Aminoaryl Ketone/Aldehyde, Enolate PrecursorBase or Acid CatalysisSubstituted Quinoline nih.gov
Strecker ReactionAldehyde, Amine, Cyanide SourceAcidic Mediumα-Amino Nitrile (precursor to α-amino acids) nih.gov

Solid-Phase Synthesis Adaptations for Quinoline-Containing Amino Acids

The incorporation of quinoline-containing amino acids into peptides via solid-phase peptide synthesis (SPPS) presents unique challenges that necessitate modifications to standard protocols. nih.gov These challenges primarily arise from the steric bulk of the quinoline group and the reduced nucleophilicity of aromatic amine groups present in some quinoline building blocks (e.g., 8-amino-2-quinolinecarboxylic acid). nih.gov Furthermore, short sequences containing these aromatic units have a strong propensity to fold into stable helical structures on the solid support, which can hinder subsequent coupling reactions. nih.gov

To overcome these obstacles, several adaptations to the standard Fmoc/tBu SPPS strategy have been developed:

Enhanced Coupling Conditions: Standard coupling reagents are often insufficient to achieve complete reaction. The use of more powerful activation methods is required. One successful approach involves the in situ formation of amino acid chlorides, which are highly reactive and can overcome the low nucleophilicity of aromatic amines. acs.orgnih.gov

Microwave-Assisted Synthesis: The application of microwave irradiation has proven highly effective in driving difficult coupling reactions to completion. acs.orgacademie-sciences.fr Microwave heating can significantly accelerate reaction rates and improve yields, allowing for the efficient incorporation of sterically demanding or electronically deactivated amino acids with negligible racemization in most cases. acs.orgnih.gov

Optimized Resin and Linkers: The choice of solid support, such as 2-chlorotrityl chloride resin, is important for the successful synthesis of peptides containing these specialized amino acids. semanticscholar.orgub.edu

These optimized protocols allow for the rapid and efficient synthesis of heteromeric oligomers combining standard α-amino acids with quinoline-based units. nih.govacs.org Researchers have successfully synthesized hybrid oligoamides that adopt predictable helical conformations, demonstrating the utility of these methods in creating complex, structured macromolecules. acs.orgnih.gov

Table 3: Adaptations in Solid-Phase Synthesis for Quinoline Amino Acids

ChallengeAdaptation/SolutionRationaleFinding/Outcome
Low nucleophilicity of aromatic aminesUse of acid chloride activationIncreases the electrophilicity of the coupling partner to drive the reaction. nih.govEfficient coupling to electron-poor aromatic rings. nih.gov
Steric hindrance and on-resin foldingMicrowave-assisted coupling cyclesAccelerates reaction kinetics and disrupts secondary structures. acs.orgacademie-sciences.frComplete coupling achieved in 4 cycles with crude yields of 50-70% and >90% purity. acs.org
Incomplete coupling reactionsSegment condensation strategyCouples pre-synthesized short peptide fragments.Validated as an alternative for particularly difficult coupling steps. acs.org
Racemization riskOptimized coupling reagents and conditionsMinimizes exposure to harsh conditions that can cause epimerization.Negligible racemization (<2%) was observed in most cases. acs.org

Stereochemical Considerations and Asymmetric Synthesis

Racemic Nature of DL-Alanine Derivatives

Boc-3-(3-quinolyl)-DL-Ala-OH is fundamentally a derivative of DL-alanine. DL-Alanine is a racemic mixture of the non-essential alpha-amino acid alanine (B10760859), meaning it consists of equal parts of two enantiomers, D-alanine and L-alanine, which are non-superimposable mirror images of each other. nih.govnih.govmedchemexpress.com This racemic nature is a direct consequence of synthesizing the molecule without chiral control, leading to the formation of both stereoisomers. science.gov The designation "DL" in the compound's name explicitly indicates the presence of this racemic mixture at the chiral center of the alanine portion. nih.gov In solution, these enantiomers exhibit identical physical properties, except for their interaction with plane-polarized light, making their separation a significant chemical challenge. csfarmacie.cz

The study of racemic amino acids and their derivatives is important in various fields, from assessing the age of ancient samples to understanding the potential for terrestrial contamination in meteorites. science.gov For synthetic chemistry, starting with a racemic mixture like DL-alanine necessitates subsequent steps for resolution if a single enantiomer is desired for a specific biological or chemical application.

Enantioselective Synthesis Approaches for Quinolylalanines

To overcome the challenge of separating racemic mixtures, chemists have developed enantioselective synthesis methods that aim to produce a single enantiomer of quinolylalanine derivatives preferentially. These approaches introduce chirality during the synthesis process, guiding the reaction towards the desired stereochemical outcome.

One effective method for asymmetric synthesis involves the use of a chiral auxiliary. slideshare.nettcichemicals.com A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to an achiral substrate to direct a stereoselective reaction. numberanalytics.comdu.ac.in After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product. numberanalytics.com This strategy has been successfully applied to the synthesis of quinolylalanine homologues.

A notable example involves a three-step protocol starting from an amino acid-derived vinyl unit. tandfonline.com In this process, a chiral auxiliary, such as an oxazolidinone derived from a natural amino acid, is used to control the stereochemistry. du.ac.intandfonline.com The auxiliary creates a chiral environment that forces subsequent reactions, like alkylations or additions, to occur from a less sterically hindered face, resulting in high diastereoselectivity. harvard.edu The Evans aldol (B89426) reaction is a classic example where oxazolidinone auxiliaries effectively control the formation of new stereocenters. tcichemicals.com

Table 1: Overview of Chiral Auxiliary-Mediated Synthesis

Step Description Purpose
Attachment An achiral substrate is covalently bonded to an enantiopure chiral auxiliary. To introduce a chiral-directing group into the molecule. du.ac.in
Diastereoselective Reaction The substrate-auxiliary conjugate undergoes a reaction (e.g., alkylation, addition) to create a new stereocenter. The auxiliary sterically or electronically guides the reaction to favor the formation of one diastereomer over the other. harvard.edu
Cleavage The chiral auxiliary is removed from the product molecule. To release the enantiomerically enriched target compound and often recover the auxiliary for reuse. numberanalytics.com

Asymmetric catalysis is another powerful tool for enantioselective synthesis, offering the advantage that only a small, substoichiometric amount of a chiral catalyst is needed to generate a large quantity of enantiomerically enriched product. slideshare.netchiralpedia.com This field is broadly divided into metal-based catalysis and organocatalysis.

A protocol for synthesizing higher homologues of (3-quinolyl)-alanine utilizes a palladium-catalyzed Heck reaction between an amino acid-derived vinyl unit and 3-bromoquinoline, achieving good yield and optical purity. tandfonline.comfigshare.com Asymmetric hydrogenation, often using ruthenium-BINAP catalysts, is another well-established method for the enantioselective reduction of prochiral ketones or olefins to produce chiral products, and has been applied to the synthesis of (S)-2-quinolylalanine. tandfonline.comharvard.edu

Organocatalysis, which uses small, metal-free organic molecules as catalysts, has emerged as a major pillar of asymmetric synthesis. chiralpedia.comnih.gov Cinchona alkaloids and their derivatives are particularly effective catalysts for a wide range of reactions, including Michael additions and Mannich reactions, often operating through hydrogen-bonding interactions to control stereoselectivity. nih.govdovepress.com These catalysts can activate substrates through the formation of iminium ions or by organizing transition states via hydrogen bonding, leading to high enantiomeric excess in the final products. nih.govfrontiersin.org

Table 2: Comparison of Asymmetric Catalysis Approaches

Catalyst Type Example Reaction Mechanism Key Features
Transition Metal Catalyst Palladium-catalyzed Heck reaction Oxidative addition, migratory insertion, and reductive elimination cycle with a chiral ligand. High efficiency and turnover numbers; applicable to a wide range of C-C bond formations. tandfonline.comfigshare.com
Transition Metal Catalyst Noyori asymmetric hydrogenation Coordination of the substrate to a chiral Ru-BINAP complex, followed by hydrogen transfer. harvard.edu Excellent enantioselectivity for the reduction of ketones and olefins. harvard.edu
Organocatalyst Cinchona alkaloid-catalyzed Michael addition Activation of the electrophile or nucleophile through hydrogen bonding or iminium ion formation. nih.govdovepress.com Metal-free, environmentally benign, and effective for a variety of bond-forming reactions. nih.gov

Methodologies for Enantiomeric Resolution and Purity Assessment

Even with advanced asymmetric synthesis, assessing the enantiomeric purity of the final product is critical. Furthermore, if the synthesis results in a racemic mixture, methods for separating the enantiomers are required.

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is one of the most powerful and widely used methods for separating enantiomers and determining enantiomeric purity. csfarmacie.czscas.co.jp The principle behind this technique is the differential interaction between the two enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times. csfarmacie.cz This separation is often based on the "three-point interaction" model, where transient diastereomeric complexes are formed between the analyte and the CSP. csfarmacie.cz

Various types of CSPs are available, including those based on proteins, polysaccharides, and Pirkle-type phases which use π-acidic or π-basic groups to achieve separation through charge-transfer and hydrogen bonding interactions. scas.co.jp The separation of quinolone enantiomers, a class of compounds structurally related to the quinoline (B57606) moiety in this compound, is an area of active research. nih.gov Specific methods have been developed for the chromatographic separation of quinolyl-alanine enantiomers using affinity columns modified with RNA aptamers. researchgate.net

Table 3: Common Chiral HPLC Separation Modes

Method Description Principle
Chiral Stationary Phase (CSP) The analyte mixture is passed through a column packed with a chiral material. Enantiomers form transient diastereomeric complexes with the CSP, leading to different elution times. chiralpedia.com
Chiral Mobile Phase Additive (CMPA) A chiral selector is added to the mobile phase used with an achiral column. Enantiomers form diastereomeric complexes with the CMPA in the mobile phase, which can then be separated. chiralpedia.com
Indirect Method (Chiral Derivatization) The enantiomeric mixture is reacted with a chiral derivatizing agent to form stable diastereomers. The resulting diastereomers have different physical properties and can be separated on a standard achiral column. chiralpedia.com

During chemical manipulations of amino acids, such as peptide coupling or the attachment and removal of protecting groups, there is a significant risk of losing stereochemical integrity through racemization or epimerization. masterorganicchemistry.commdpi.com Epimerization is the change in configuration at one of several stereocenters in a molecule, and it is a major concern in peptide synthesis as it can alter the final conformation and bioactivity of the peptide. mdpi.comcem.com

Two primary mechanisms contribute to epimerization in amino acid chemistry. The most common is the formation of an oxazol-5(4H)-one intermediate, which occurs when the carboxylic acid group is strongly activated. mdpi.com The α-proton of this intermediate is highly acidic and can be easily removed by a base, leading to a loss of chirality. masterorganicchemistry.commdpi.com A second mechanism involves the direct abstraction of the α-proton by a base, especially with amino acid residues that have an acidic α-hydrogen. mdpi.com

Controlling epimerization is crucial. This can be achieved by carefully selecting coupling agents and additives that minimize the formation of oxazolone (B7731731) intermediates or by using reaction conditions that are not strongly basic. mdpi.com Recently, organocatalytic protocols have been developed for the preparation of dual-protected amino acid derivatives that proceed without epimerization by avoiding the formation of azlactone intermediates. acs.orgacs.org

Table 4: Factors Influencing Epimerization in Amino Acid Derivatization

Factor Influence on Epimerization Mitigation Strategy
Activating Agent Strong activation of the carboxyl group promotes oxazolone formation. Use coupling reagents with additives (e.g., HOBt, Oxyma) that suppress racemization. mdpi.com
Base Strong bases can directly abstract the acidic α-proton. mdpi.com Use a weaker base or control the stoichiometry carefully.
Protecting Group The N-terminal protecting group influences the rate of oxazolone formation. Urethane-type groups (like Boc) are generally more resistant to racemization than acyl-type groups. Employ Boc or Fmoc protecting groups. masterorganicchemistry.comcem.com
Reaction Time/Temperature Longer reaction times and higher temperatures increase the likelihood of epimerization. cem.com Optimize reaction conditions to be as short and mild as possible.

Chemical Reactivity and Derivatization Strategies

Reactivity of the Quinoline (B57606) Moiety

The quinoline ring is a fused aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. This structure confers a unique reactivity profile, susceptible to various transformations.

The quinoline moiety exhibits a high resistance to oxidation. pharmaguideline.com However, under specific conditions, it can undergo oxidative transformations. A common reaction involves the use of peracids, such as peracetic acid, or hydrogen peroxide to form the corresponding quinoline N-oxide derivative. cutm.ac.in This transformation can alter the electronic properties of the quinoline system, influencing its role in molecular interactions and subsequent reactions. The formation of N-oxides can facilitate further functionalization of the heterocyclic ring.

Furthermore, oxidative dehydrogenation of tetrahydroquinolines is a known method to produce quinolines, employing reagents like manganese dioxide (MnO2) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). beilstein-journals.org While the starting compound is not a tetrahydroquinoline, this highlights the general oxidative chemistry of the quinoline scaffold.

The quinoline ring can be selectively reduced. Catalytic hydrogenation, for instance, using tin and hydrochloric acid (Sn/HCl), can reduce the pyridine part of the quinoline system to afford a 1,2,3,4-tetrahydroquinoline. cutm.ac.in More comprehensive reduction can lead to decahydroquinoline. cutm.ac.in Other reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride can also be employed to target the quinoline ring.

Recent methodologies have explored tandem reduction and reductive alkylation of quinolines. rsc.org For instance, a one-pot reaction using Hantzsch ester and an aldehyde in the presence of hexafluoroisopropanol (HFIP) can first reduce the quinoline to a tetrahydroquinoline, which is then subsequently N-alkylated. rsc.org This approach allows for the synthesis of diverse N-alkylated tetrahydroquinoline derivatives. rsc.org

Electrophilic Substitution: The quinoline ring undergoes electrophilic substitution reactions, primarily on the benzene ring at positions 5 and 8. slideshare.netslideshare.netquimicaorganica.org This is because the pyridine ring is deactivated towards electrophilic attack. Typical electrophilic substitution reactions include nitration and sulfonation.

Nitration: Treatment with a mixture of fuming nitric acid and fuming sulfuric acid yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. cutm.ac.inuop.edu.pk

Sulfonation: The outcome of sulfonation depends on the reaction temperature. At 220°C, quinoline-8-sulfonic acid is the major product, while at 300°C, quinoline-6-sulfonic acid is formed. slideshare.netslideshare.net

Nucleophilic Substitution: Nucleophilic substitution occurs more readily on the electron-deficient pyridine ring, typically at positions 2 and 4. slideshare.netslideshare.netquimicaorganica.org If a halogen atom is present at these positions, it can be easily displaced by nucleophiles. quimicaorganica.org For instance, reaction with sodium amide (sodamide) can introduce an amino group at the 2-position. cutm.ac.inuop.edu.pk Similarly, reaction with potassium hydroxide (B78521) at high temperatures can yield the corresponding 2-hydroxyquinoline. uop.edu.pk

Reactivity of the Alanine (B10760859) Backbone

The alanine portion of the molecule, with its Boc-protected amine and a carboxylic acid group, provides sites for a variety of chemical modifications, particularly those common in peptide synthesis.

The core of the alanine backbone's reactivity lies in its amino and carboxyl functionalities. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amine. chemistrysteps.com

Amine Group: The Boc group protects the primary amine from participating in unwanted side reactions. vaia.com It is stable under most basic and nucleophilic conditions. organic-chemistry.org Once the desired transformations on other parts of the molecule are complete, the Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), to liberate the free amine. chemistrysteps.comcommonorganicchemistry.combzchemicals.comjkchemical.com The free amine can then undergo various reactions, such as acylation or alkylation.

Carboxyl Group: The carboxylic acid group is a key site for derivatization, most notably for the formation of amide bonds in peptide synthesis. chemimpex.com The carboxyl group can be activated using standard coupling reagents (e.g., carbodiimides like DCC or EDC, or uronium reagents like HBTU) to facilitate reaction with a free amino group of another amino acid or amine-containing molecule, forming a peptide bond.

Derivatization Strategies: The compound serves as a valuable building block for creating more complex molecules. For example, it can be incorporated into peptide chains to study the effects of the quinoline moiety on peptide structure and function. chemimpex.com The synthesis of quinoline derivatives from amino acids has been explored, highlighting the utility of these building blocks. researchgate.netorganic-chemistry.orgrsc.org

The stability of the Boc-3-(3-quinolyl)-DL-Ala-OH molecule is crucial, especially concerning the protecting group. The Boc group is specifically designed to be labile under acidic conditions while remaining stable to basic and many other synthetic conditions. organic-chemistry.org

The standard procedure for Boc deprotection involves treatment with a strong acid like trifluoroacetic acid (TFA). chemistrysteps.comcommonorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine. chemistrysteps.com

Table of Reaction Conditions for Boc-Protected Amino Acids

TransformationReagent(s)ConditionsOutcome
Boc Protection Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, Base (e.g., TEA)Anhydrous or aqueousFormation of Boc-protected amine. vaia.comorganic-chemistry.org
Boc Deprotection Trifluoroacetic acid (TFA) in Dichloromethane (DCM)Room temperatureCleavage of Boc group to yield free amine. chemistrysteps.comcommonorganicchemistry.combzchemicals.com
Peptide Coupling Coupling agents (e.g., DCC, EDC, HBTU), BaseAnhydrous solventFormation of amide (peptide) bond.
Quinoline N-Oxidation Hydrogen peroxide, Peracids-Formation of quinoline N-oxide.
Quinoline Reduction Sn/HCl or Catalytic Hydrogenation-Reduction of the pyridine ring to form tetrahydroquinoline. cutm.ac.in

Functional Group Interconversions and Advanced Derivatizations

The chemical versatility of this compound extends beyond simple deprotection and peptide bond formation. Its unique structure, featuring a protected amino acid and an aromatic quinoline moiety, allows for a range of functional group interconversions and advanced derivatization strategies. These modifications are pivotal in developing novel peptides, peptidomimetics, and bioconjugates with tailored properties.

Conjugation Chemistry with this compound

The primary application of this compound in conjugation chemistry is as a building block in peptide synthesis, where it is incorporated into peptide chains to introduce the unique structural and functional properties of the quinolyl group. The Boc (tert-butyloxycarbonyl) protecting group is crucial for these strategies, ensuring the selective formation of peptide bonds at the carboxyl terminus while the amino group remains shielded. chemimpex.com

The principal method for incorporating this compound into a peptide sequence is through Solid-Phase Peptide Synthesis (SPPS) . vulcanchem.comsigmaaldrich.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. sigmaaldrich.combachem.com The process begins with the deprotection of the N-terminal amino group of the resin-bound peptide, followed by the coupling of the carboxyl group of the incoming Boc-protected amino acid, in this case, this compound. This coupling is facilitated by activating agents that convert the carboxylic acid into a more reactive species, thereby promoting amide bond formation. chemimpex.com

Common coupling reagents used in conjunction with Boc-protected amino acids are outlined in the table below.

Table 1: Common Coupling Reagents for Peptide Synthesis

Coupling Reagent Description
Carbodiimides (e.g., DCC, DIC) Activate the carboxyl group to form a reactive O-acylisourea intermediate.
Phosphonium (B103445) Salts (e.g., BOP, PyBOP) Form highly reactive phosphonium esters, leading to efficient coupling.
Uronium/Guanidinium Salts (e.g., HBTU, HATU) Generate activated esters that rapidly react with the free amine of the peptide chain.
Thionyl chloride (SOCl₂) Can be used as a coupling agent in specific solution-phase syntheses. mdpi.com

The choice of coupling reagent and reaction conditions is critical for achieving high yields and minimizing side reactions, such as racemization. bachem.com Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all protecting groups, including the Boc group and any side-chain protecting groups, are removed, typically with a strong acid like trifluoroacetic acid (TFA). vulcanchem.comsigmaaldrich.com

Beyond standard peptide synthesis, the quinoline ring itself offers opportunities for further conjugation. While direct conjugation with this compound is less common due to the stability of the aromatic ring, modifications can be made to the quinoline moiety either before or after its incorporation into a peptide. This can include the introduction of functional groups that allow for attachment to other molecules, such as fluorescent dyes, cytotoxic agents for antibody-drug conjugates, or solid supports for various applications. mdpi.comnih.gov For instance, quinoline derivatives can be functionalized for glycoconjugation, a strategy used to improve the selectivity and cytotoxicity of compounds. mdpi.com

Design of Modified Quinolylalanine Structures

The design of modified quinolylalanine structures is a key strategy in medicinal chemistry to develop novel therapeutic agents with enhanced biological activity, improved pharmacokinetic properties, and better target specificity. mdpi.comorientjchem.org The quinoline scaffold is considered a "privileged structure" due to its prevalence in a wide range of bioactive compounds, including those with anticancer, antimalarial, and anti-inflammatory properties. orientjchem.orgresearchgate.net Modifications can be targeted at several positions on the quinoline ring, as well as on the alanine backbone.

Modifications on the Quinoline Ring:

The electronic and steric properties of the quinoline ring can be fine-tuned by introducing various substituents. The unique structure of quinoline allows for both electrophilic and nucleophilic substitution reactions. orientjchem.org

Substitution at Different Positions: The reactivity of the quinoline ring allows for the introduction of a variety of functional groups at different positions, which can significantly influence the biological activity of the resulting molecule. mdpi.comorientjchem.org For example, modifications at the C-7 position of the quinoline ring are common in the development of antimalarial drugs like chloroquine. mdpi.com

Bioisosteric Replacements: The quinoline ring can be replaced with other heterocyclic systems, such as quinoxaline (B1680401), to create bioisosteres with potentially different biological activities or improved properties. vulcanchem.com For example, Boc-3-(2-quinoxalyl)-DL-Ala-OH is used to introduce quinoxaline motifs into peptides, which can enhance structural rigidity and confer antimicrobial or antiviral properties. vulcanchem.com

Modifications on the Alanine Backbone:

Changes to the alanine portion of the molecule can also lead to significant alterations in the properties of the resulting compounds.

Stereochemistry: The use of either the D- or L-enantiomer of quinolylalanine can have a profound impact on the biological activity of a peptide. chemimpex.com The stereochemistry at the α-carbon influences the three-dimensional conformation of the peptide, which is critical for its interaction with biological targets.

Homologation: The length of the amino acid side chain can be altered, for example, by synthesizing homoquinolylalanine derivatives. This can affect the spacing and orientation of the quinoline moiety relative to the peptide backbone.

The table below summarizes some of the key synthetic strategies for modifying the quinoline structure.

Table 2: Synthetic Strategies for Modified Quinolylalanine Structures

Synthetic Strategy Description Potential Outcome
Friedel-Crafts Alkylation Introduction of the alanine side chain onto the quinoline ring. Synthesis of the core quinolylalanine structure.
Palladium-Catalyzed Coupling Coupling of a protected alanine derivative with a functionalized quinoline. vulcanchem.com Versatile method for creating a variety of substituted quinolylalanines.
Skraup Synthesis A classical method for synthesizing the quinoline ring itself from an aromatic amine and glycerol. orientjchem.orgresearchgate.net Allows for the de novo synthesis of quinolines with desired substituents.
Doebner-von Miller Reaction A variation of the Skraup synthesis using α,β-unsaturated aldehydes or ketones. researchgate.net Provides access to a wide range of substituted quinolines.
Late-Stage Functionalization Modification of the quinoline ring after the synthesis of the core amino acid structure. mdpi.com Enables rapid generation of a library of analogs from a common intermediate.

The rational design of these modified structures is often guided by computational modeling and structure-activity relationship (SAR) studies to predict how changes in the molecule will affect its interaction with a biological target. orientjchem.org This approach allows for the development of more potent and selective quinolylalanine-containing compounds for various therapeutic applications. chemimpex.comchemimpex.com

Applications in Advanced Organic and Medicinal Chemistry Research

Building Block in Peptide and Peptidomimetic Synthesis

The primary application of Boc-3-(3-quinolyl)-DL-Ala-OH is as a non-canonical amino acid building block in solid-phase peptide synthesis (SPPS) and solution-phase methods. klyuniv.ac.in The Boc protecting group ensures that the α-amino group is shielded from unwanted reactions during peptide bond formation, allowing for the sequential and controlled assembly of peptide chains. nih.gov The incorporation of the 3-quinolylalanine residue introduces a unique structural and functional element not found in the 20 common proteinogenic amino acids.

The quinoline (B57606) side chain can significantly influence the biological activity of a peptide. Its inclusion is a strategic choice in drug discovery to modulate properties such as receptor binding affinity, selectivity, and metabolic stability. The aromatic and hydrophobic nature of the quinoline ring can lead to enhanced interactions with biological targets.

Detailed research into antagonists of Luteinizing Hormone-Releasing Hormone (LHRH) has demonstrated the successful incorporation of 3-quinolylalanine (3-Qal) to create potent bioactive peptides. In one study, a series of LHRH analogs were synthesized to improve antiovulatory activity (AOA). A notable example is the peptide [N-Ac-D-3-Qal¹, D-pClPhe², D-3-Pal³, c-PzACAla⁵, D-PicLys⁶, ILys⁸, D-Ala¹⁰]-LHRH, which incorporated D-3-quinolylalanine at its first position. This analog demonstrated high potency, exhibiting 55% AOA at a dose of 0.25 µg and 100% AOA at 0.5 µg in rats. researchgate.net

Furthermore, 3-quinolylalanine has been utilized as a component in the design of galardin-based matrix metalloproteinase (MMP) inhibitors, which are targets for diseases including cancer and arthritis. researchgate.nettandfonline.com The inclusion of such unnatural amino acids is a key strategy in generating combinatorial libraries for screening and identifying novel therapeutic leads. google.com

Introducing conformational constraints into a peptide is a critical strategy for enhancing its biological activity and stability. The bulky and rigid nature of the quinoline side chain of 3-quinolylalanine can restrict the rotational freedom of the peptide backbone. This steric influence helps to lock the peptide into a more defined and stable three-dimensional structure, which can be crucial for high-affinity binding to a specific biological target.

While direct conformational studies on peptides containing solely 3-quinolylalanine are not extensively detailed in the reviewed literature, the principle of using large, non-natural side chains to impose structural rigidity is well-established in peptidomimetic chemistry. The planar quinoline ring can also participate in π-π stacking interactions with other aromatic residues within the peptide sequence or at the receptor binding site, further stabilizing a particular conformation. This pre-organization of the peptide into its bioactive shape reduces the entropic penalty upon binding, often leading to increased potency.

In complex peptide synthesis, particularly when modifications to amino acid side chains are required, orthogonal protecting group strategies are essential. The Boc group, used in this compound, and the Fmoc (9-fluorenylmethyloxycarbonyl) group are the cornerstones of two distinct, yet complementary, synthetic approaches.

Protecting GroupFull NameCleavage ConditionStability
Boctert-butyloxycarbonylAcidic (e.g., Trifluoroacetic Acid, TFA)Stable to base
Fmoc9-fluorenylmethyloxycarbonylBasic (e.g., Piperidine)Stable to acid

Role in the Development of Artificial Metalloenzymes

A burgeoning area of research is the creation of artificial metalloenzymes, which combine the substrate selectivity of proteins with the diverse catalytic power of transition metal complexes. Unnatural amino acids with metal-chelating side chains are central to this endeavor, providing a precise method to position a metal cofactor within a protein scaffold.

The nitrogen atom within the quinoline ring possesses a lone pair of electrons, making it an effective coordination site for metal ions. google.com Quinoline and its derivatives are well-documented ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metals. researchgate.netgoogle.com This intrinsic metal-binding ability is a key feature that allows 3-quinolylalanine to be used in the design of catalytically active metal centers. By incorporating this amino acid into a peptide or protein, a specific metal-binding site can be engineered at a predetermined position.

The strategic placement of 3-quinolylalanine within a protein scaffold allows for the creation of novel catalytic sites. Research has demonstrated the power of this approach using a closely related amino acid, (8-hydroxyquinolin-3-yl)alanine (HQAla), to construct unique artificial metalloenzymes.

In a landmark study, HQAla was incorporated into the protein LmrR (a lactococcal multidrug-resistance regulator) using stop codon suppression methodology. The resulting engineered protein, LmrR_HQAla, efficiently complexed with copper(II), zinc(II), and rhodium(III) ions. These novel biohybrid catalysts displayed distinct enzymatic activities:

Cu(II)-LmrR_HQAla : This complex successfully catalyzed asymmetric Friedel-Crafts alkylation and the addition of water to α,β-unsaturated ketones.

Zn(II)-LmrR_HQAla : This version mimicked the activity of natural zinc-containing hydrolase enzymes.

This work underscores the immense potential of using quinoline-containing amino acids like this compound as building blocks for designing bespoke catalysts. By altering the protein scaffold and the coordinated metal ion, a wide range of chemical transformations can be targeted, merging the principles of biocatalysis and organometallic chemistry.

Artificial MetalloenzymeMetal CofactorCatalyzed ReactionReference
LmrR_HQAlaCopper(II)Asymmetric Friedel-Crafts Alkylation, Water Addition
LmrR_HQAlaZinc(II)Hydrolysis (Hydrolase Mimic)
LmrR_HQAlaRhodium(III)Complex Formation

Development of Fluorescence Probes and Biosensors

The inherent spectroscopic properties of the quinoline moiety make this compound a valuable precursor in the design of fluorescent probes and biosensors. Quinoline and its derivatives are known to exhibit fluorescence, a phenomenon that can be modulated by their local environment or by binding to specific analytes. mdpi.comnih.gov This characteristic is pivotal for creating molecular tools that can detect and quantify biological molecules or ions.

Researchers have successfully synthesized various quinoline derivatives that act as fluorescent sensors. nih.gov For instance, quinoline-based compounds have been designed to selectively bind with metal ions, leading to a detectable change in their fluorescence intensity. nih.gov This principle allows for the development of sensors for biologically important cations. The incorporation of the this compound unit into peptides or other organic molecules can impart these fluorescent signaling capabilities.

The following table summarizes the fluorescent properties of some amino acid derivatives of quinolines, illustrating their potential as fluorophores.

CompoundExcitation Wavelength (nm)Emission Wavelength (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
Derivative 4d 382Not Specified10,100
Derivative 4e 394Not Specified10,130

Data extracted from a study on novel amino acid derivatives of quinolines, demonstrating their potential as stable fluorophore structures. mdpi.com

Contribution to Novel Chemical Entities

This compound is a versatile building block for synthesizing novel chemical entities with potential applications in various fields of biomedical research. The Boc protecting group allows for its controlled incorporation into larger molecules through standard peptide synthesis protocols. chemimpex.com

The structural motif of a quinoline ring attached to an amino acid framework is of significant interest in the design of enzyme inhibitors. chemimpex.com Quinoline derivatives have shown promise in the development of novel drug candidates, and their incorporation into peptide-like structures can lead to compounds that target the active sites of specific enzymes. chemimpex.com While direct studies on this compound as an enzyme inhibitor are not widely published, its analogues, such as Boc-3-(2'-quinolyl)-D-alanine, are recognized for their utility in designing enzyme inhibitors. chemimpex.com The quinoline moiety can engage in various non-covalent interactions within an enzyme's active site, contributing to the binding affinity and selectivity of the inhibitor.

The development of novel bioactive peptides often relies on the incorporation of unnatural amino acids to enhance properties such as receptor affinity, selectivity, and metabolic stability. This compound can be used in the synthesis of peptide libraries for screening in various bioassays. The quinoline side chain can introduce unique steric and electronic properties that may lead to enhanced interactions with biological receptors. The fluorescent nature of the quinoline ring can also be exploited in the design of labeled ligands for receptor binding assays, allowing for the quantification of binding events through fluorescence detection.

Derivatives of quinoline-containing amino acids are being explored for their potential applications in neuropharmacology. chemimpex.com Specifically, there is interest in their ability to interact with neurotransmitter systems, which could lead to the development of treatments for neurodegenerative diseases. chemimpex.com The incorporation of this compound into novel molecular scaffolds could yield compounds that modulate the activity of neuronal receptors or enzymes, offering new avenues for therapeutic intervention in neurological disorders. The structural similarity to other neuroactive compounds suggests that this building block could be instrumental in the creation of new chemical probes to study neurological pathways.

Computational and Theoretical Studies

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of chemical reactions. dokumen.pub For a molecule such as Boc-3-(3-quinolyl)-DL-Ala-OH, these calculations can be applied to understand its synthesis and subsequent transformations. DFT methods, such as B3LYP, are frequently employed to map out the potential energy surfaces of reactions, identifying transition states and intermediates. dokumen.pub This allows for the determination of reaction pathways and the elucidation of factors controlling reaction rates and outcomes.

For instance, in reactions involving the quinoline (B57606) moiety, such as C-H functionalization or catalytic hydrogenation, quantum chemical calculations can model the interaction of the substrate with a metal catalyst. rsc.org These models can help in understanding the role of ligands and the electronic effects of the quinoline ring on the catalytic cycle. Similarly, the reactivity of the amino acid portion, such as in peptide bond formation, can be studied to understand the energetics of the process.

Table 1: Representative Data from Quantum Chemical Calculations for a Hypothetical Reaction

ParameterValueDescription
Activation Energy (kcal/mol) 15.2The energy barrier for the rate-determining step of the reaction.
Reaction Energy (kcal/mol) -5.8The overall energy change from reactants to products, indicating an exothermic reaction.
Key Bond Distance in Transition State (Å) 2.15The distance of a forming or breaking bond in the highest energy point of the reaction pathway.

Note: The data in this table is illustrative and represents the type of information obtained from quantum chemical calculations for a reaction involving a molecule like this compound.

Molecular Modeling of Reactivity and Selectivity

Molecular modeling encompasses a range of computational techniques used to predict and analyze the reactivity and selectivity of chemical reactions. For this compound, which possesses multiple reactive sites and stereocenters, understanding selectivity is crucial. Molecular modeling can provide insights into both regioselectivity and stereoselectivity.

In the context of enantioselective reactions, modeling can be used to understand the interactions between the chiral substrate and a chiral catalyst or reagent. acs.org By building and analyzing models of the diastereomeric transition states, the origins of enantioselectivity can be rationalized. For example, in an asymmetric hydrogenation of a precursor to this compound, modeling could reveal why one enantiomer is formed in preference to the other by highlighting stabilizing or destabilizing interactions in the respective transition states. acs.org

Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the electron density distribution around the molecule. tandfonline.com These maps can predict sites susceptible to nucleophilic or electrophilic attack, thereby explaining the molecule's reactivity patterns. tandfonline.com

Table 2: Illustrative Molecular Properties from Modeling Studies

PropertyPredicted ValueSignificance
Dipole Moment (Debye) 3.45Influences solubility and intermolecular interactions.
HOMO Energy (eV) -6.2Relates to the molecule's ability to donate electrons (nucleophilicity).
LUMO Energy (eV) -1.5Relates to the molecule's ability to accept electrons (electrophilicity).

Note: The data presented is for illustrative purposes to show typical outputs from molecular modeling studies.

Prediction of Conformational Preferences and Interactions

The three-dimensional structure, or conformation, of this compound is critical to its function and interactions with other molecules. The molecule's flexibility, due to several rotatable bonds, means it can adopt multiple conformations. Computational methods are essential for identifying the most stable (lowest energy) conformations and understanding the energy barriers between them. pageplace.de

Conformational analysis can be performed using molecular mechanics force fields or more accurate quantum mechanical methods. These studies can reveal the preferred spatial arrangement of the Boc protecting group, the quinoline ring, and the amino acid backbone. Such analyses are particularly important for understanding how this molecule might bind to a biological target, such as an enzyme active site. olemiss.edu

Moreover, computational models can predict and characterize non-covalent interactions, such as hydrogen bonds, π-stacking (involving the quinoline ring), and van der Waals forces, which are crucial for molecular recognition and the stability of complexes. nih.gov Natural Bond Orbital (NBO) analysis can be employed to quantify the strength of these intramolecular and intermolecular interactions. tandfonline.com

Table 3: Example of Predicted Conformational Data

Dihedral AnglePredicted Stable Conformation (degrees)Energy Difference (kcal/mol)
Cα-Cβ-Cγ-Cδ (quinoline) 85°0 (Global Minimum)
Cα-Cβ-Cγ-Cδ (quinoline) -175°1.2 (Local Minimum)
N-Cα-C(O)-O 178°-

Note: This table provides a representative example of data that would be generated in a conformational analysis study.

Q & A

Q. What are the recommended synthetic routes for Boc-3-(3-quinolyl)-DL-Ala-OH, and how can purity be optimized?

The synthesis of Boc-protected quinolyl-alanine derivatives typically involves coupling the quinolyl moiety to DL-alanine, followed by Boc protection. A validated method involves:

  • Step 1 : Synthesis of β-(3-quinolyl)-D-α-alanine via regioselective alkylation or coupling reactions, as described for analogous compounds .
  • Step 2 : Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine, following Moroder’s procedure for Boc-derivatization of similar amino acids .
  • Purity Optimization : Post-synthesis purification via reversed-phase HPLC (>97% purity) or recrystallization from ethanol/water mixtures is recommended. Monitor by LC-MS (ESI+) for molecular ion confirmation (expected [M+H]⁺ ~347.3 g/mol) .

Q. How should this compound be stored to ensure stability, and what degradation markers should be monitored?

  • Storage : Store at 0–6°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc group .
  • Degradation Markers : Monitor for:
    • Loss of Boc group: Detect free amine via ninhydrin test or LC-MS (appearance of [M+H]⁺ ~247.2 g/mol).
    • Quinolyl oxidation: Check for UV absorbance shifts (e.g., λmax ~250–270 nm for intact quinolyl) using spectrophotometry .

Advanced Research Questions

Q. How can this compound be incorporated into peptide chains while minimizing side reactions?

  • Solid-Phase Peptide Synthesis (SPPS) Strategy :
    • Use Fmoc/t-Bu chemistry for orthogonal protection, where Boc is retained during Fmoc deprotection (20% piperidine/DMF).
    • Activate the carboxyl group with HBTU/HOBt in DMF for coupling to resin-bound peptides.
    • Critical Note : The bulky 3-quinolyl group may sterically hinder coupling; extend reaction times (2–4 hours) and use double couplings for low-yield residues .
  • Side Reaction Mitigation :
    • Avoid acidic conditions (e.g., TFA) until Boc deprotection is required.
    • Monitor for racemization via chiral HPLC or Marfey’s reagent analysis .

Q. What analytical techniques resolve contradictions in reported solubility or reactivity data for this compound?

  • Solubility Discrepancies :
    • Test solubility in DMSO (polar aprotic), DCM (nonpolar), and aqueous buffers (pH 2–9). The compound is typically sparingly soluble in water but dissolves in DMSO (≥50 mg/mL) .
    • Use dynamic light scattering (DLS) to detect aggregation in aqueous solutions.
  • Reactivity Conflicts :
    • Perform kinetic studies under varying temperatures (25–60°C) and pH (4–8) to assess Boc group stability.
    • Compare NMR (¹H, ¹³C) data with computational models (DFT) to identify unexpected tautomers or conformers .

Q. How does the 3-quinolyl moiety influence the conformational dynamics of peptides containing this compound?

  • Structural Analysis :
    • Use circular dichroism (CD) to track α-helix or β-sheet propensity in model peptides.
    • The aromatic quinolyl group may stabilize π-π interactions or act as a fluorescence probe (λex ~340 nm, λem ~400 nm) for folding studies .
  • MD Simulations :
    • Run molecular dynamics (GROMACS/AMBER) to assess side-chain flexibility and backbone torsion angles. The DL-configuration introduces conformational diversity, requiring ensemble-averaged data .

Methodological Considerations

  • Safety Protocols :
    • Use fume hoods and nitrile gloves during handling. Avoid inhalation (risk of respiratory irritation) .
  • Data Reproducibility :
    • Report reaction conditions (temperature, solvent purity, catalyst batches) in detail. For example, trace moisture can hydrolyze Boc groups during storage .

Retrosynthesis Analysis

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Reactant of Route 1
Boc-3-(3-quinolyl)-DL-Ala-OH
Reactant of Route 2
Reactant of Route 2
Boc-3-(3-quinolyl)-DL-Ala-OH

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.